[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid
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Description
2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid (2-EAT) is a compound that was first synthesized in the 1940s and has since been studied extensively for its various applications in scientific research. 2-EAT is a versatile compound that has been used in various laboratory experiments, such as in the synthesis of other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of thiazole derivatives, including those related to "[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid," often involves the condensation of amino-thiazoles with other chemical groups to produce compounds with potential biological activities. These synthesis methods aim to improve yield and explore the chemical reactivity of thiazole compounds under different conditions (Wang Yu-huan, 2009).
Pharmacological Activities
- Thiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. Certain compounds with specific structural modifications have been found to show significant biological activities, demonstrating the potential of thiazole derivatives in drug development (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
Molecular Docking Studies
- Molecular docking studies have been utilized to predict the binding modes of thiazole derivatives on target enzymes, such as cyclooxygenase-1 (COX-1) and COX-2. These studies help in understanding the anti-inflammatory activity of these compounds and their potential as therapeutic agents (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
properties
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXSAKYPGZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.